

Acibenzolar-S-methyl application frequency optimization

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Compound Focus: Acibenzolar-S-Methyl

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Acibenzolar-S-Methyl (ASM) Technical Support Center

FAQ 1: What is the current regulatory status of ASM, and how does it affect my research?

The European Commission withdrew the approval of ASM in June 2024, primarily due to concerns about its endocrine-disrupting properties and the applicant's classification of the substance as toxic for reproduction [1]. The key timelines are summarized below.

Timeline	Regulatory Action
July 20, 2024	Regulation enters into force [1].
January 10, 2025	EU Member States must withdraw authorizations for products containing ASM [1].
July 10, 2025	Final date for EU producers to use existing stocks [1].
Expected 2026	Maximum Residue Levels (MRLs) are likely to be reduced to the limit of detection, effectively prohibiting its use on crops for export to the EU [1].

Recommended Action: Researchers should review their experimental plans and begin identifying alternative plant resistance inducers or compounds for long-term studies [1].

FAQ 2: How can I optimize the application frequency and concentration of ASM?

Optimizing ASM application is highly dependent on the plant-pathogen system. The table below summarizes effective strategies from field and controlled environment studies.

Plant System	Pathogen / Pest	Optimized Application Frequency	Effective Concentration	Key Findings / Notes
Tomato (Field)	Bacterial Spot (<i>Xanthomonas</i> spp.)	Weekly [2]	75 µM - 200 µM [2]	Biweekly applications were largely ineffective. Rates as low as 75 µM (1.58 g a.i./ha) were effective with weekly application [2].
Arabidopsis (Controlled)	Plantago asiatica mosaic virus (PIAMV)	Single local application [3]	1 mM [3]	Systemic resistance in distal leaves was transient, lasting only 1-2 days post-application [3].
Apple (Greenhouse)	Rosy Apple Aphid (<i>D. plantaginea</i>)	Multiple applications [4]	0.4 g/L (commercial product) [4]	For life trait studies, plants were treated at 16, 9, and 2 days before infestation. For behavioral assays, treated at 7, 5, and 3 days before testing [4].
Kiwifruit (Orchard)	Bacterial Canker (<i>P. syringae</i> pv. <i>actinidiae</i>)	Postharvest application [5]	As per commercial label (Actigard) [5]	Induced defense gene expression peaked at 1 and 7 days post-treatment and declined to baseline after 3 weeks [5].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the FAQs.

Protocol 1: Inducing Systemic Resistance in Arabidopsis Against Viruses [3]

This protocol details the local application of ASM to induce systemic acquired resistance (SAR) in distal leaves.

- **Plant Material:** Four-week-old *Arabidopsis thaliana* ecotype Col-0 plants.
- **ASM Treatment Solution:** 1 mM ASM in water. A water control is essential.
- **Treatment Procedure:** The sixth, seventh, and eighth leaves of the plant are treated with the ASM solution or water. The solution can be applied by spraying or local application with a brush, ensuring only the targeted leaves are covered.
- **Pathogen Inoculation:** The upper, untreated ninth leaf is inoculated with the virus (e.g., PIAMV-GFP) at 1 day post-treatment (dpt) for assessing SAR. Note that the systemic effect is transient and is not observed at 3 dpt [3].
- **Data Collection:** At 2 days post-inoculation, viral accumulation in the distal leaf is measured. Methods include counting fluorescent spots under a UV lamp (if using a GFP-tagged virus) and quantifying viral RNA levels using RT-qPCR [3].

Protocol 2: Field Evaluation for Bacterial Spot Control on Tomato [2]

This protocol outlines the setup for testing ASM efficacy against bacterial spot in field conditions.

- **Experimental Design:** Standard randomized complete block design with multiple replicates.
- **ASM Treatment Groups:** Foliar sprays applied at weekly or biweekly intervals. Key concentrations to test include 12.9 μM , 64.5 μM , 129 μM , and a range from 30.3 μM to 200 μM [2].
- **Control Groups:** Include an untreated control and a standard copper-mancozeb program for comparison [2].
- **Disease Assessment:** Monitor disease development and record the final disease severity on a standardized scale.
- **Yield Assessment:** Harvest marketable fruit to determine if treatments have any phytotoxic effects on yield [2].

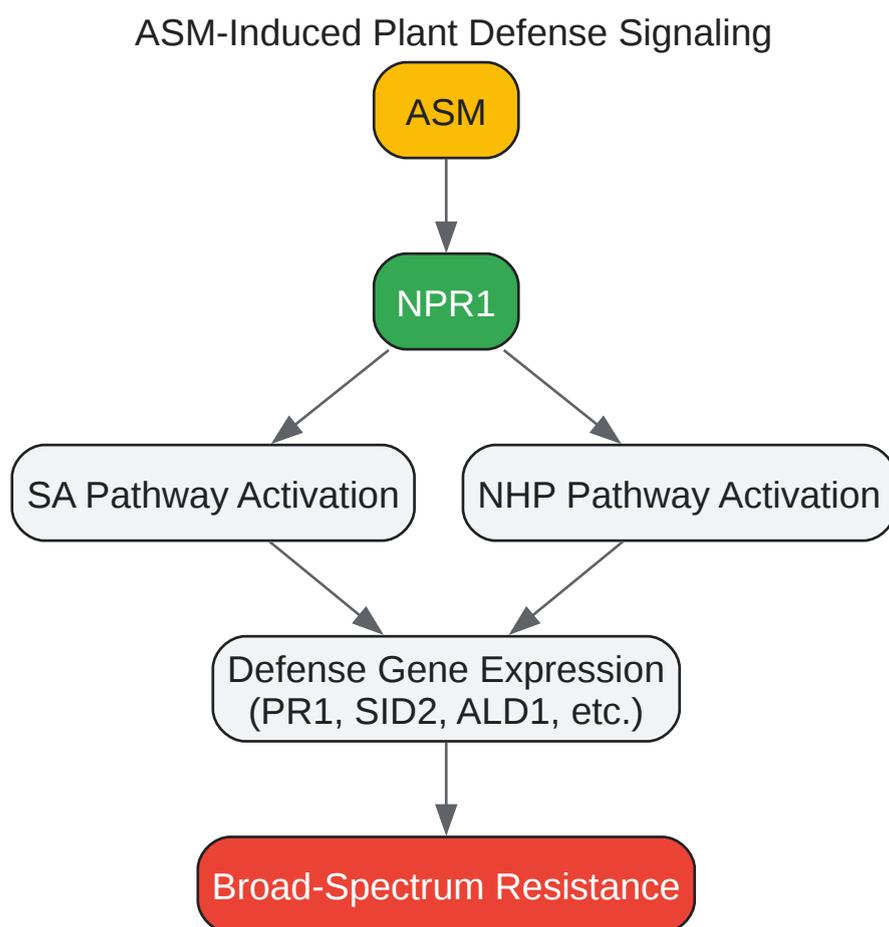
Troubleshooting Common Experimental Issues

- **Issue:** Lack of induced resistance effect in distal leaves.
 - **Solution:** Verify the application timing. The systemic signal can be short-lived. In *Arabidopsis*, the effect in distal leaves was only significant when challenged 1 day after local ASM application, not 3 days after [3]. Ensure you are using a concentration proven to be effective in your specific plant system.
- **Issue:** Inconsistent field efficacy.

- **Solution:** Application frequency is critical. A field study on tomato showed that **weekly applications** provided significantly better control of bacterial spot than biweekly applications [2]. Re-evaluate your application schedule and ensure complete coverage.

ASM-Induced Signaling Pathway

The following diagram illustrates the defense signaling pathway activated by ASM, based on research in Arabidopsis and apple.



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